(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine
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Overview
Description
(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms on a dihydrobenzofuran ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a dihydrobenzofuran precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dihydrobenzofuran-3-amine
- 4-Chloro-2,3-dihydrobenzofuran-3-amine
- 5-Bromo-4-chloro-2,3-dihydrobenzofuran
Uniqueness
(S)-5-Bromo-4-chloro-2,3-dihydrobenzofuran-3-amine is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H7BrClNO |
---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
5-bromo-4-chloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5H,3,11H2 |
InChI Key |
ARYZIMOKKNNSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2Cl)Br)N |
Origin of Product |
United States |
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